DPA-713
Descripción general
Descripción
El análogo 1 de acetamida de pirazolopirimidina es un compuesto heterocíclico que pertenece a la familia de las pirazolopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones terapéuticas. El análogo 1 de acetamida de pirazolopirimidina, en particular, ha demostrado ser prometedor en varios campos de investigación científica debido a su estructura química y propiedades únicas.
Aplicaciones Científicas De Investigación
Pyrazolopyrimidine acetamide analog 1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del análogo 1 de acetamida de pirazolopirimidina normalmente implica la reacción de un derivado de pirazol con un derivado de pirimidina en condiciones específicas. Un método común implica la condensación de 2-aminopirazol con un aldehído o cetona adecuado para formar el núcleo de pirazolopirimidina. Este intermedio se hace reaccionar entonces con anhídrido acético para introducir el grupo acetamida. Las condiciones de reacción a menudo incluyen el uso de una base como hidróxido de sodio o carbonato de potasio y un disolvente como etanol o dimetilformamida .
Métodos de producción industrial: La producción industrial del análogo 1 de acetamida de pirazolopirimidina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizada se emplean a menudo para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: El análogo 1 de acetamida de pirazolopirimidina se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para obtener derivados reducidos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio; condiciones: medio ácido o básico.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; condiciones: disolvente como etanol o tetrahidrofurano.
Sustitución: Haluros, aminas; condiciones: disolvente como dimetilformamida o acetonitrilo, base como hidróxido de sodio.
Principales productos formados:
Oxidación: Derivados oxidados con mayor contenido de oxígeno.
Reducción: Derivados reducidos con menor contenido de oxígeno.
Sustitución: Derivados sustituidos con nuevos grupos funcionales.
4. Aplicaciones de la investigación científica
El análogo 1 de acetamida de pirazolopirimidina tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las actividades anticancerígenas, antimicrobianas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del análogo 1 de acetamida de pirazolopirimidina implica su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede dar lugar a diversos efectos biológicos, como la supresión de la proliferación celular en las células cancerosas o la reducción de la inflamación. Las dianas moleculares suelen incluir quinasas, proteasas y otras enzimas implicadas en procesos celulares críticos .
Compuestos similares:
- Análogos de pirazolopirimidina con diferentes sustituyentes.
- Derivados de pirazolo[3,4-d]pirimidina.
- Derivados de pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina .
Comparación: El análogo 1 de acetamida de pirazolopirimidina es único debido a su específico grupo acetamida, que le confiere propiedades químicas y biológicas distintas. En comparación con otros derivados de pirazolopirimidina, puede exhibir diferentes afinidades de unión y selectividades para las dianas moleculares, lo que lleva a diversas actividades biológicas. Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollos .
Comparación Con Compuestos Similares
- Pyrazolopyrimidine analogs with different substituents.
- Pyrazolo[3,4-d]pyrimidine derivatives.
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Comparison: Pyrazolopyrimidine acetamide analog 1 is unique due to its specific acetamide group, which imparts distinct chemical and biological properties. Compared to other pyrazolopyrimidine derivatives, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological activities. This uniqueness makes it a valuable compound for further research and development .
Propiedades
IUPAC Name |
N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-6-24(7-2)19(26)13-18-20(16-8-10-17(27-5)11-9-16)23-25-15(4)12-14(3)22-21(18)25/h8-12H,6-7,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZWUAWCTNWSFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126663 | |
Record name | DPA 713 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386297-97-8 | |
Record name | N,N-Diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386297-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DPA-713 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386297978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPA 713 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DPA-713 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQF723MLIV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of DPA-713?
A1: this compound selectively binds to the translocator protein 18 kDa (TSPO), previously known as the peripheral benzodiazepine receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Where is TSPO located and what is its role?
A2: TSPO is primarily found on the outer mitochondrial membrane of cells, particularly in microglia and macrophages within the central nervous system. [, , , ] Its exact function is not fully understood, but it's linked to various cellular processes like steroidogenesis, apoptosis, porphyrin transport, and immunomodulation. [, ]
Q3: How does this compound binding to TSPO facilitate neuroinflammation imaging?
A3: TSPO expression is significantly upregulated in activated microglia and macrophages, key players in the neuroinflammatory response. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Radiolabeled this compound, typically with carbon-11 ([11C]this compound), allows visualization and quantification of TSPO accumulation in the brain using positron emission tomography (PET), providing an indirect measure of neuroinflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Are there any downstream effects of this compound binding to TSPO?
A4: this compound is primarily used as a diagnostic tool to image TSPO expression and does not possess inherent therapeutic effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its binding to TSPO is believed to be primarily for imaging purposes without directly influencing downstream signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C21H26N4O2 and a molecular weight of 366.46 g/mol.
Q6: Is there spectroscopic data available for this compound?
A6: While the provided research excerpts don't detail specific spectroscopic data, standard characterization techniques like NMR and mass spectrometry are likely employed to confirm its synthesis and purity. [, ]
Q7: How stable is this compound under various conditions?
A7: Information on this compound stability under different conditions (temperature, pH, light exposure) is limited in the provided texts.
Q8: Has this compound shown compatibility with various materials for formulation or administration?
A8: The research excerpts primarily focus on this compound as an imaging agent. Information on its broader material compatibility for diverse applications is not extensively discussed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q9: Does this compound possess any catalytic properties?
A9: this compound is primarily investigated for its binding affinity to TSPO and is not reported to exhibit catalytic activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q10: Have computational methods been applied to study this compound?
A10: While specific computational modeling details are absent from the provided texts, researchers have likely used computational chemistry to understand this compound’s binding interactions with TSPO and guide the development of analogs with improved properties. []
Q11: How do structural modifications to this compound affect its TSPO binding affinity?
A11: Modifications to the this compound scaffold, such as alterations to the heterocyclic core or the introduction of specific functional groups, can significantly influence its affinity for TSPO. [, , ] For instance, replacing the methoxyphenyl group with other substituents impacts both affinity and selectivity for TSPO subtypes. []
Q12: What are the key structural features of this compound essential for TSPO binding?
A12: The pyrazolo[1,5-a]pyrimidine core, the methoxyphenyl substituent, and the diethylacetamide side chain are crucial for this compound's interaction with TSPO. [, ] Research suggests that hydrogen bonding interactions and the position of nitrogen atoms within the heterocyclic core influence binding affinity. []
Q13: Have there been attempts to formulate this compound to enhance its properties?
A13: While the provided research excerpts do not delve into specific formulation strategies for this compound, researchers likely explore various formulations to optimize its solubility, bioavailability, and stability, particularly for in vivo applications. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q14: How is this compound metabolized and excreted?
A14: Details on this compound metabolism and excretion pathways are limited in the provided research. Further studies are needed to elucidate its metabolic fate.
Q15: What is the typical half-life of [11C]this compound?
A15: As a carbon-11-labeled radiotracer, [11C]this compound has a relatively short half-life of approximately 20 minutes, limiting its use for prolonged imaging sessions. []
Q16: How does the TSPO A147T polymorphism affect this compound binding?
A16: The common A147T polymorphism in the TSPO gene significantly reduces the binding affinity of second-generation TSPO ligands, including this compound. [, ] This polymorphism necessitates careful interpretation of PET imaging data and highlights the need for alternative tracers that are less sensitive to this genetic variation.
Q17: Has this compound demonstrated efficacy in preclinical models of disease?
A17: this compound has been successfully used to image neuroinflammation in various preclinical animal models, including those for stroke, traumatic brain injury, and multiple sclerosis. [, , , ] Its ability to detect glial activation in these models supports its potential for monitoring disease progression and treatment response.
Q18: What in vitro assays are used to evaluate this compound binding characteristics?
A18: Competitive binding assays using cells expressing TSPO, such as rat kidney membranes or human monocytic-macrophage THP1 cells, are commonly employed to determine the binding affinity (Ki) and selectivity of this compound. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q19: Which animal models have been used to evaluate this compound for neuroinflammation imaging?
A19: this compound has been studied in rodent models of conditions such as ischemic stroke, chronic pancreatitis, and tuberculosis, demonstrating its potential to visualize inflammatory processes in vivo. [, , , , ]
Q20: Are there any ongoing clinical trials using this compound?
A20: While the provided research excerpts do not mention specific clinical trials, this compound's promising preclinical results suggest it's likely being investigated in clinical settings to evaluate its diagnostic potential in humans. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q21: How is this compound typically radiolabeled for PET imaging?
A21: this compound can be radiolabeled with carbon-11 ([11C]this compound) or fluorine-18 ([18F]DPA-714) through specific radiochemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The choice of radioisotope depends on the desired half-life and imaging application.
Q22: What analytical techniques are employed to characterize and quantify this compound?
A22: High-performance liquid chromatography (HPLC) is a primary method used for purifying and analyzing this compound, ensuring its quality and purity for research and clinical applications. [, ]
Q23: Are there alternative tracers to this compound for imaging TSPO?
A23: Yes, several other TSPO PET tracers are available or under development, including [11C]PK11195, [11C]PBR28, and [18F]FEPPA. [, ] These alternatives may offer advantages in terms of binding affinity, selectivity for TSPO subtypes, or insensitivity to the A147T polymorphism.
Q24: What are the limitations of using this compound for neuroinflammation imaging?
A24: Key limitations include the influence of the TSPO A147T polymorphism on this compound binding [, ], the need for arterial blood sampling for accurate quantification in some cases [], and the short half-life of carbon-11 limiting scan duration. []
Q25: What is the environmental impact of this compound production and use?
A25: The provided research primarily focuses on the biomedical applications of this compound, and information regarding its environmental impact is not discussed.
Q26: Has this compound been studied for other potential medical applications?
A26: While the focus has been on neuroinflammation imaging, TSPO's presence in various cell types suggests potential applications in oncology and cardiovascular diseases. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.